molecular formula C14H18N2O2 B070332 Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate CAS No. 188988-46-7

Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate

Cat. No.: B070332
CAS No.: 188988-46-7
M. Wt: 246.3 g/mol
InChI Key: DLCWCVSPHUGAPJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate is a chemical compound that features a tert-butyl group attached to an indole ring. The indole ring is a common structural motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research and industry.

Scientific Research Applications

Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate has several applications in scientific research:

Mechanism of Action

Without specific context (such as the compound’s use as a drug or a catalyst), it’s difficult to define a “mechanism of action” for a chemical compound . If this compound has biological activity, the mechanism would depend on how the compound interacts with biological macromolecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties . As with any chemical, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment and proper ventilation .

Future Directions

The future research directions involving this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential pharmaceutical . Alternatively, if it has unique chemical reactivity, it could be studied for use in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. This is achieved through the reaction of the indole derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and scalability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction can yield various amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate is unique due to the presence of the indole ring, which imparts distinct chemical and biological properties. The indole ring is a versatile scaffold that can be modified to produce a wide range of derivatives with varying activities, making this compound particularly valuable in research and development .

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,8,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCWCVSPHUGAPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451364
Record name tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188988-46-7
Record name tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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